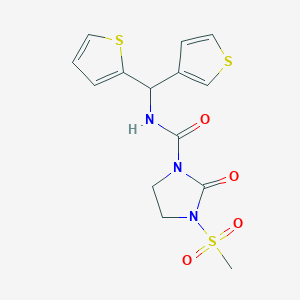

3-(甲基磺酰基)-2-氧代-N-(噻吩-2-基(噻吩-3-基)甲基)咪唑烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide" is a complex molecule that may be related to the field of ionic liquids and sulfonic acid derivatives. Although the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related sulfonic acid imidazolium compounds. These papers discuss the design and use of ionic liquids with sulfonic acid functionalities for applications in organic synthesis, such as the nitration of aromatic compounds and the preparation of N-sulfonyl imines.

Synthesis Analysis

The synthesis of related compounds, such as 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), involves the preparation of Brønsted acidic ionic liquids that can act as nitrating agents. These compounds are capable of in situ generation of nitrogen dioxide, which can then react with aromatic compounds to produce nitroarenes . Similarly, 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) is synthesized and used as a catalyst and solvent for the synthesis of N-sulfonyl imines through the condensation of sulfonamides with aldehydes or isatin . These methods suggest that the synthesis of the compound might also involve the use of sulfonic acid imidazolium derivatives as key intermediates or catalysts.

Molecular Structure Analysis

While the papers do not provide specific information on the molecular structure of "3-(methylsulfonyl)-2-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)imidazolidine-1-carboxamide," they do indicate that the sulfonic acid imidazolium compounds possess a Brønsted acidic character due to the presence of the sulfonic acid group. This group is likely to influence the reactivity and stability of the molecule, as well as its potential interactions with other compounds during synthesis or chemical reactions .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the use of sulfonic acid imidazolium compounds as catalysts or reagents. For example, [Msim]NO(3) is used for the nitration of aromatic compounds, demonstrating its role in facilitating electrophilic aromatic substitution reactions . On the other hand, [Msim]Cl is used for the preparation of N-sulfonyl imines, indicating its utility in promoting condensation reactions at room temperature . These reactions highlight the versatility of sulfonic acid imidazolium compounds in organic synthesis, which may be relevant to the reactivity of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid imidazolium compounds are not explicitly discussed in the provided papers. However, it can be inferred that these compounds are likely to be soluble in polar solvents due to their ionic nature and may exhibit high thermal stability. The presence of the sulfonic acid group suggests that these compounds are strong acids and can act as efficient catalysts in various chemical reactions . The properties of the compound would need to be studied in detail to understand its behavior in different environments and its potential applications in chemical synthesis.

科学研究应用

电生理活性

与本化合物结构相似的咪唑烷衍生物已被研究其心脏电生理活性。此类化合物已在体外试验中显示出效力,表明其在治疗心律失常方面具有潜力(Morgan 等人,1990)(Morgan 等人,1990)。

抗癌活性

对咪唑烷和噻唑烷衍生物的研究也发现了它们的促凋亡活性,使其作为抗癌剂具有可行性。这些化合物在黑色素瘤细胞系中表现出显着的生长抑制,表明癌症治疗发展的有希望的途径(Yılmaz 等人,2015)(Yılmaz 等人,2015)。

酶抑制

磺酰胺和咪唑烷衍生物已被研究其抑制各种酶的能力,包括醛糖还原酶和碳酸酐酶。这些酶分别是治疗长期糖尿病并发症和青光眼的靶点,突出了这些化合物的治疗潜力(Alexiou 和 Demopoulos,2010)(Alexiou 和 Demopoulos,2010)。

属性

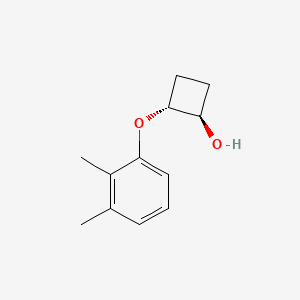

IUPAC Name |

3-methylsulfonyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S3/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-12(10-4-8-22-9-10)11-3-2-7-23-11/h2-4,7-9,12H,5-6H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKGEGBECKQBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

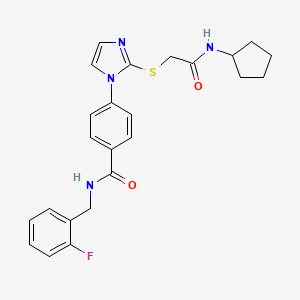

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

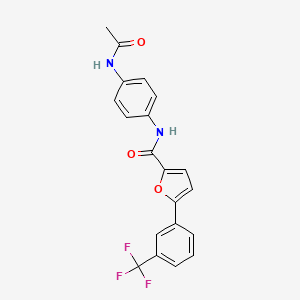

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

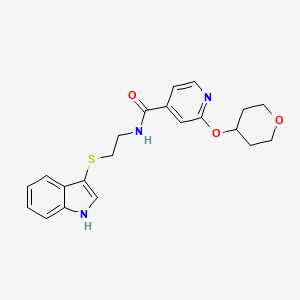

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)